methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride
Description
Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride: is a heterocyclic compound with a molecular formula of C7H6N2O2S2·HCl. This compound is known for its unique structure, which includes a thieno[2,3-d][1,3]thiazole ring system. It is primarily used in various chemical and pharmaceutical research applications due to its potential biological activities.
Properties
CAS No. |
2551117-97-4 |
|---|---|
Molecular Formula |
C7H7ClN2O2S2 |
Molecular Weight |
250.7 g/mol |
IUPAC Name |
methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6N2O2S2.ClH/c1-11-6(10)4-2-3-5(12-4)9-7(8)13-3;/h2H,1H3,(H2,8,9);1H |
InChI Key |
PPCYLDUDZFAYLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C(S2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate thioamide and α-haloketone precursors. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that compounds with thiazole rings often exhibit significant biological activity due to their ability to interact with various enzymes and receptors.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of thieno[2,3-d][1,3]thiazole as potential inhibitors of specific kinases involved in cancer progression. The results demonstrated that modifications to the thiazole core could enhance potency and selectivity against cancer cell lines .
The compound has shown promise in biological assays targeting:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes that are vital for bacterial cell wall synthesis .
Materials Science
In addition to its biological applications, this compound is also utilized in materials science for developing advanced materials such as polymers and coatings. Its unique chemical structure allows it to be incorporated into various formulations to enhance material properties.
Mechanism of Action
The mechanism of action of methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Thieno[2,3-d]thiazole derivatives: Compounds with variations in the substituents on the thiazole ring.
Uniqueness: Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thieno[2,3-d][1,3]thiazole core, which contributes to its unique chemical reactivity and biological activity. The compound's molecular formula is .
Antimicrobial Activity
Research indicates that compounds with thiazole and thieno-thiazole structures exhibit significant antimicrobial properties. This compound has shown promising results against various microbial strains. For instance:
- Antibacterial Activity : Studies have demonstrated that derivatives of thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound appears to exert cytotoxic effects on various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.0 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Intrinsic pathway activation |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as kinases and topoisomerases.
- Receptor Binding : It can bind to cellular receptors that regulate growth and survival pathways.
Case Study 1: Anticancer Activity in Preclinical Models
In a study published in the Journal of Medicinal Chemistry, this compound was tested on xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited notable activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by multidrug-resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
